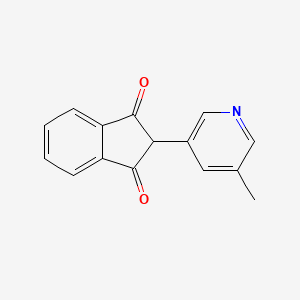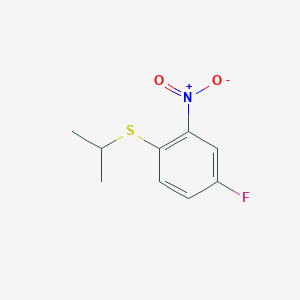
3,5,5-Trimethyl-2-cyclohexenone Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethyl-2-cyclohexenone Oxime is an organic compound with the molecular formula C₉H₁₅NO. It is derived from 3,5,5-Trimethyl-2-cyclohexenone, also known as Isophorone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-cyclohexenone Oxime can be synthesized through the reaction of 3,5,5-Trimethyl-2-cyclohexenone with hydroxylamine. The reaction typically occurs under mild acidic or basic conditions, facilitating the formation of the oxime group.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Common catalysts include palladium or platinum, which help in achieving higher yields and selectivity under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trimethyl-2-cyclohexenone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethyl-2-cyclohexenone Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethyl-2-cyclohexenone Oxime involves its interaction with molecular targets through the oxime group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting its effects. The compound’s ability to form hydrogen bonds and participate in nucleophilic addition reactions plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone): The parent compound from which the oxime is derived.
Cyclohexanone Oxime: Another oxime compound with similar structural features.
3,3,5-Trimethylcyclohexanone: A related compound with a similar cyclohexane ring structure.
Uniqueness
3,5,5-Trimethyl-2-cyclohexenone Oxime is unique due to its specific structural features, including the presence of three methyl groups and the oxime functionality
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO/c1-7-4-8(10-11)6-9(2,3)5-7/h4,11H,5-6H2,1-3H3 |
InChI-Schlüssel |
ZJOPWRYFFJYLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)


![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)

![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)

![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)


